3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea
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Overview
Description
3-{[2,4’-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea is a complex organic compound that features a bipyridine moiety and a butoxyphenyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The bipyridine unit is known for its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,4’-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea typically involves the coupling of a bipyridine derivative with a butoxyphenyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[2,4’-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: Reduction of the bipyridine unit can lead to the formation of dihydrobipyridine derivatives.
Substitution: The butoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Bipyridinium salts.
Reduction: Dihydrobipyridine derivatives.
Substitution: Halogenated or nitrated bipyridine derivatives.
Scientific Research Applications
3-{[2,4’-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as catalysts or sensors, due to its coordination capabilities.
Mechanism of Action
The mechanism of action of 3-{[2,4’-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can influence various molecular pathways, depending on the metal ion involved. For example, in biological systems, the compound may interact with metalloenzymes, affecting their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties.
4,4’-Bipyridine: Known for its use in the synthesis of coordination polymers and as a precursor to redox-active compounds.
3,3’-Bipyridine: Less common but still used in coordination chemistry for its unique structural properties.
Uniqueness
3-{[2,4’-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea is unique due to the presence of the butoxyphenyl group, which can impart additional steric and electronic effects. This can influence the compound’s reactivity and coordination behavior, making it distinct from other bipyridine derivatives.
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-2-3-14-27-19-7-4-17(5-8-19)24-21(26)25-18-6-9-20(23-15-18)16-10-12-22-13-11-16/h4-13,15H,2-3,14H2,1H3,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSMIKYZBVDWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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